3-Methoxy-2-aza-spiro[4.5]dec-2-ene is a chemical compound characterized by the molecular formula and a molecular weight of 167.25 g/mol. This compound features a unique spiro structure, which is significant in various chemical applications. The IUPAC name for this compound is 3-methoxy-2-azaspiro[4.5]dec-2-ene, and it is recognized for its potential uses in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and has been studied extensively in the context of organic synthesis and medicinal chemistry. It falls under the category of spiro compounds, which are known for their complex structures that consist of two or more rings sharing one or more atoms.
The synthesis of 3-methoxy-2-aza-spiro[4.5]dec-2-ene can be achieved through multiple methods, including:
Industrial production typically emphasizes optimized reaction conditions that ensure high yield and purity. This may include steps such as purification techniques like distillation or crystallization after initial synthesis to isolate the final product effectively .
The molecular structure of 3-methoxy-2-aza-spiro[4.5]dec-2-ene can be represented by its canonical SMILES notation, which is COC1=NCC2(C1)CCCCC2
. The InChI key for this compound is HNORZUZQEVROCS-UHFFFAOYSA-N
.
Property | Data |
---|---|
Molecular Formula | C10H17NO |
Molecular Weight | 167.25 g/mol |
IUPAC Name | 3-methoxy-2-azaspiro[4.5]dec-2-ene |
InChI | InChI=1S/C10H17NO/c1-12-9-7-10(8-11-9)5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key | HNORZUZQEVROCS-UHFFFAOYSA-N |
Canonical SMILES | COC1=NCC2(C1)CCCCC2 |
3-Methoxy-2-aza-spiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The products formed from these reactions depend on specific reagents and conditions used, with oxidation yielding oxides and substitution leading to various functionalized derivatives.
The mechanism of action for 3-methoxy-2-aza-spiro[4.5]dec-2-ene revolves around its interaction with biological targets and pathways. The presence of methoxy and aza groups enhances its reactivity and binding affinity towards biomolecules, potentially leading to significant biological effects .
The physical properties of 3-methoxy-2-aza-spiro[4.5]dec-2-ene include:
Chemical properties include:
Relevant data indicates that the compound exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong acids or bases .
3-Methoxy-2-aza-spiro[4.5]dec-2-ene has several notable applications:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: